3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrrole ring, an azetidine ring, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the azetidine ring: This step often involves the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic or basic conditions.
Construction of the oxadiazole ring: This can be accomplished through the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents employed, leading to a variety of derivatives with potentially different properties and applications.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules and materials.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases or conditions.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can be compared to other similar compounds, such as:
3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-triazole: This compound has a triazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
3-(1-(1H-pyrrol-1-yl)ethyl)-5-(azetidin-3-yl)-1,2,4-thiadiazole: The presence of a thiadiazole ring introduces sulfur into the structure, potentially altering its reactivity and applications.
Properties
Molecular Formula |
C11H14N4O |
---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(1-pyrrol-1-ylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N4O/c1-8(15-4-2-3-5-15)10-13-11(16-14-10)9-6-12-7-9/h2-5,8-9,12H,6-7H2,1H3 |
InChI Key |
DZKOPTFCUIJNNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)C2CNC2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.